![molecular formula C8H17NS B13477282 Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
Dimethyl[(thian-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(thian-3-yl)methyl]amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a thian-3-yl group, which is a sulfur-containing heterocycle, attached to a dimethylamine moiety. The presence of sulfur in the thian-3-yl group imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl[(thian-3-yl)methyl]amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with a thian-3-ylmethyl halide. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of thian-3-ylmethyl ketone with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous as it provides high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[(thian-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thian-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
Dimethyl[(thian-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Dimethyl[(thian-3-yl)methyl]amine involves its interaction with various molecular targets. The sulfur atom in the thian-3-yl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor binding. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Dimethyl[(thian-3-yl)methyl]amine can be compared with other similar compounds such as:
Dimethylamine: A simpler amine without the thian-3-yl group, which lacks the unique properties imparted by the sulfur-containing heterocycle.
Thian-3-ylmethylamine: An amine with the thian-3-yl group but without the dimethyl substitution, which may have different reactivity and biological activity.
Thian-3-ylmethyl chloride: A halide derivative that can be used as a precursor in the synthesis of this compound.
The presence of both the dimethylamine and thian-3-yl groups in this compound makes it unique, providing a combination of properties that are not found in the individual components.
Propriétés
Formule moléculaire |
C8H17NS |
|---|---|
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(thian-3-yl)methanamine |
InChI |
InChI=1S/C8H17NS/c1-9(2)6-8-4-3-5-10-7-8/h8H,3-7H2,1-2H3 |
Clé InChI |
GIRMARMGZGYSQM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
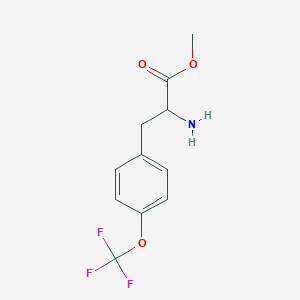
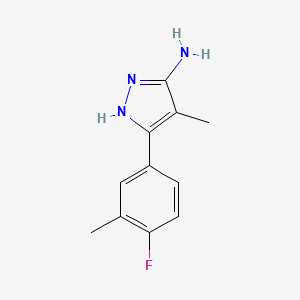
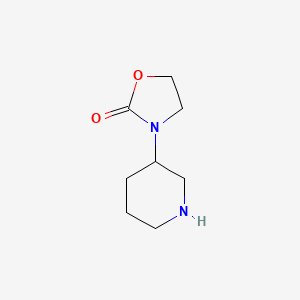
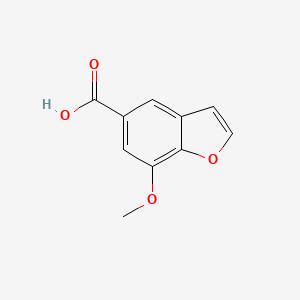
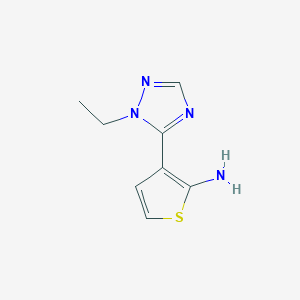
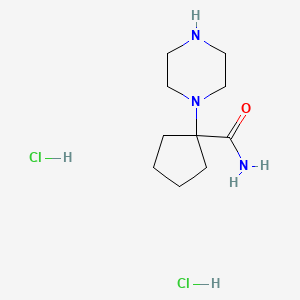
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
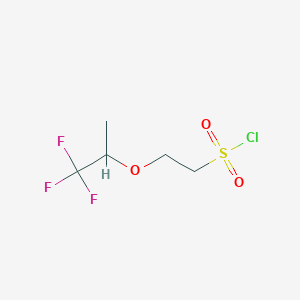
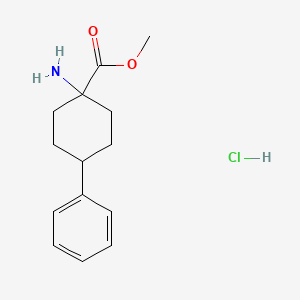
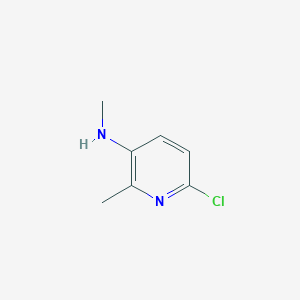
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
